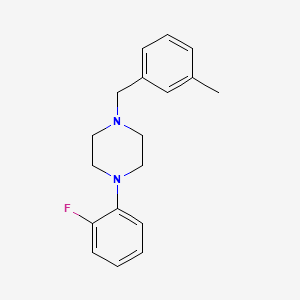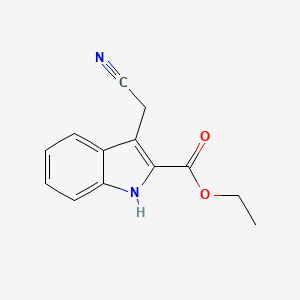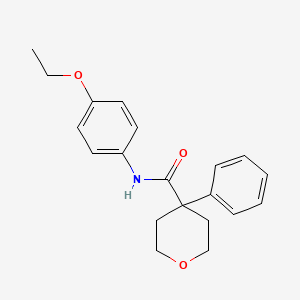
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate is a chemical compound with the molecular formula C19H20N2O3S. It is also known as Moroxydine, which is an antiviral agent used to treat influenza A and B viruses. This compound is a thioester derivative of phenylacetic acid and morpholine. It has been found to have a broad spectrum of antiviral activity against several viruses, including herpes simplex virus, respiratory syncytial virus, and adenovirus.
Wirkmechanismus
Moroxydine works by inhibiting the synthesis of viral RNA. It binds to the viral polymerase enzyme, which is responsible for the replication of the virus. This prevents the virus from replicating and spreading to other cells in the body. Moroxydine has been found to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus.
Biochemical and Physiological Effects:
Moroxydine has been found to have a broad spectrum of antiviral activity. It has been shown to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Moroxydine has several advantages for use in laboratory experiments. It has a broad spectrum of antiviral activity and has been found to be effective against several viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to its use. It may not be effective against all strains of viruses, and it may have some side effects in certain individuals.
Zukünftige Richtungen
There are several future directions for research on Moroxydine. One area of research could be the development of new derivatives of Moroxydine that have improved antiviral activity. Another area of research could be the investigation of the mechanism of action of Moroxydine and how it interacts with the viral polymerase enzyme. Additionally, further studies could be conducted to determine the efficacy of Moroxydine in treating other viral infections.
Synthesemethoden
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl phenylacetate involves the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with phenylacetyl chloride to produce the final product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
The antiviral activity of Moroxydine has been extensively studied, and it has been found to be effective against a wide range of viruses. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
Eigenschaften
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(14-15-4-2-1-3-5-15)23-17-8-6-16(7-9-17)19(24)20-10-12-22-13-11-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZTNZTXNZPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5661072.png)

![4-phenyl-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B5661101.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![1,1'-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5661116.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5661117.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)

![N-[4-(aminosulfonyl)benzyl]-2-furamide](/img/structure/B5661146.png)


